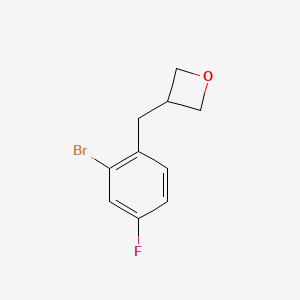
6-Bromoisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-溴异喹啉盐酸盐是一种化学化合物,分子式为 C9H7BrClN。它是异喹啉的衍生物,其中溴原子取代了异喹啉环的第 6 位。
准备方法
合成路线和反应条件: 6-溴异喹啉盐酸盐的合成通常涉及异喹啉的溴化。一种常见的方法是使用溴或 N-溴代琥珀酰亚胺 (NBS) 作为溴化剂。 该反应通常在氯仿或四氯化碳等有机溶剂中,在回流条件下进行 .
工业生产方法: 6-溴异喹啉盐酸盐的工业生产可能涉及更可扩展和更高效的方法。 例如,溴代异喹啉的铜催化水解已被优化,以防止形成铜 (II) 络合物,从而确保更高的产率和纯度 .
化学反应分析
反应类型: 6-溴异喹啉盐酸盐会发生各种化学反应,包括:
取代反应: 溴原子可以使用亲核取代反应被其他官能团取代。
氧化和还原反应: 该化合物可以在特定条件下被氧化或还原以形成不同的衍生物。
偶联反应: 它可以参与偶联反应,如 Suzuki 或 Heck 偶联,以形成更复杂的分子。
常见试剂和条件:
亲核取代: 极性非质子溶剂中的试剂,如甲醇钠或叔丁醇钾。
氧化: 试剂,如高锰酸钾或三氧化铬。
还原: 试剂,如氢化铝锂或硼氢化钠。
形成的主要产物:
- 取代异喹啉
- 氧化或还原的异喹啉衍生物
- 与各种芳基或烷基偶联的产物
科学研究应用
6-溴异喹啉盐酸盐在科学研究中具有广泛的应用:
化学: 它用作合成更复杂有机分子的结构单元。
生物学: 它用作合成生物活性化合物的先驱体,包括潜在的药物。
医学: 对其衍生物的研究表明,其在开发针对各种疾病的新药方面具有潜力。
工业: 它用于生产染料、颜料和其他工业化学品.
作用机理
6-溴异喹啉盐酸盐的作用机理涉及它与各种分子靶标和途径的相互作用。第 6 位的溴原子增强了其反应性,使其能够参与各种生化反应。它可以与酶、受体和其他蛋白质相互作用,导致细胞过程发生变化。 确切的途径和靶标取决于特定的应用以及从该化合物形成的衍生物 .
类似化合物:
6-溴喹啉: 结构相似,但缺少异喹啉骨架。
7-溴异喹啉: 溴原子位于第 7 位而不是第 6 位。
4-溴喹啉: 溴原子位于喹啉环的第 4 位。
独特性: 6-溴异喹啉盐酸盐的独特性在于溴原子的特定位置,这影响了它的反应性和它能发生反应的类型。 这种位置特异性使其成为合成独特衍生物以及各种研究应用中宝贵的化合物 .
作用机制
The mechanism of action of 6-Bromoisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The bromine atom at the 6th position enhances its reactivity, allowing it to participate in various biochemical reactions. It can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
相似化合物的比较
6-Bromoquinoline: Similar in structure but lacks the isoquinoline framework.
7-Bromoisoquinoline: Bromine atom is at the 7th position instead of the 6th.
4-Bromoquinoline: Bromine atom is at the 4th position on the quinoline ring.
Uniqueness: 6-Bromoisoquinoline hydrochloride is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound in the synthesis of unique derivatives and in various research applications .
属性
CAS 编号 |
1810070-25-7 |
|---|---|
分子式 |
C9H7BrClN |
分子量 |
244.51 g/mol |
IUPAC 名称 |
6-bromoisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H6BrN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H;1H |
InChI 键 |
NNGJJGYJBKXZGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C=C1Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


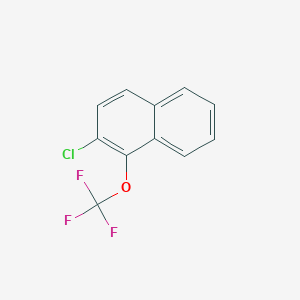

![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)

![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
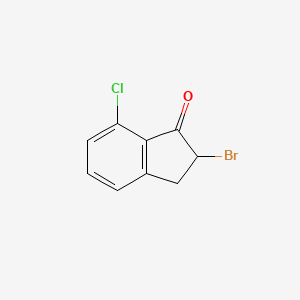
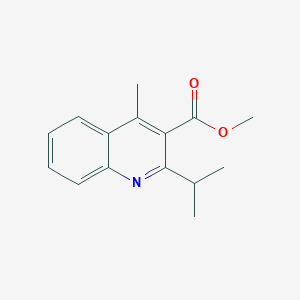

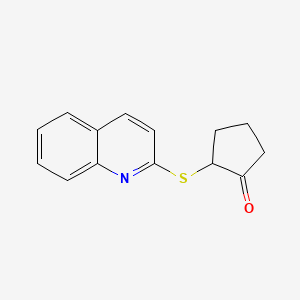
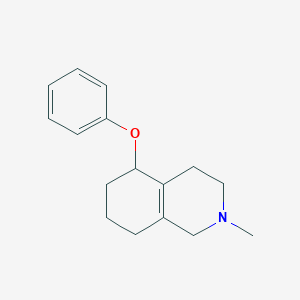
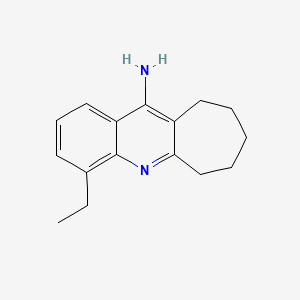

![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
